1,3-DI-ME-7-(2-ME-2-PROPENYL)-8-((2-PH-ET)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
1,3-DI-ME-7-(2-ME-2-PROPENYL)-8-((2-PH-ET)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-ME-7-(2-ME-2-PROPENYL)-8-((2-PH-ET)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. Common starting materials might include purine derivatives, which undergo alkylation, thiolation, and other functional group modifications. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-ME-7-(2-ME-2-PROPENYL)-8-((2-PH-ET)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfoxides or sulfones.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include acidic or basic environments, with reagents like halogens or organometallic compounds.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or activator.
Medicine: Investigating its therapeutic potential, such as antiviral or anticancer properties.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its interaction with molecular targets. It might bind to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
1,3-DI-ME-7-(2-ME-2-PROPENYL)-8-((2-PH-ET)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE’s unique substituents may confer distinct chemical and biological properties, differentiating it from other purine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)12-23-15-16(21(3)19(25)22(4)17(15)24)20-18(23)26-11-10-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEVMBVSFGOFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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